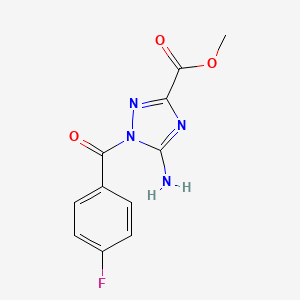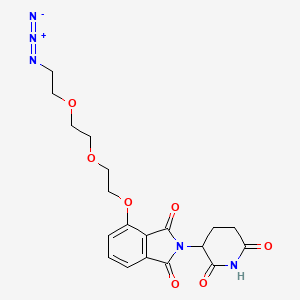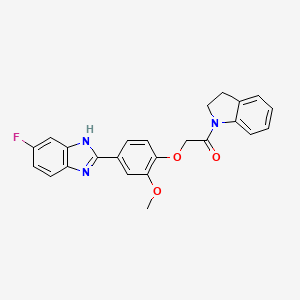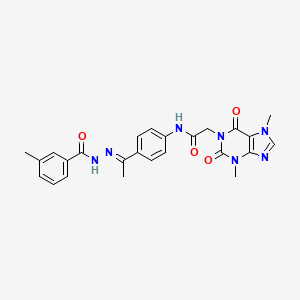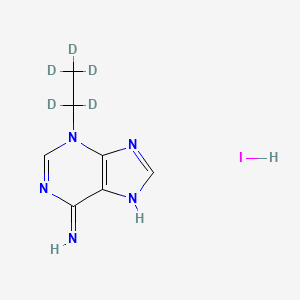
3-Ethyladenine-d5 (hydroiodide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyladenine-d5 (hydroiodide) is a deuterated labeled compound of 3-Ethyladenine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules is often used in scientific research to study pharmacokinetics and metabolic profiles. The hydroiodide form of 3-Ethyladenine-d5 is particularly useful in various analytical and experimental applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyladenine-d5 (hydroiodide) typically involves the deuteration of 3-Ethyladenine. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of 3-Ethyladenine-d5 (hydroiodide) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is then purified and crystallized to obtain the hydroiodide form .
化学反应分析
Types of Reactions
3-Ethyladenine-d5 (hydroiodide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Formation of oxidized derivatives of 3-Ethyladenine.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted adenine derivatives
科学研究应用
3-Ethyladenine-d5 (hydroiodide) is widely used in scientific research, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of nucleic acids and their derivatives.
Medicine: Utilized in pharmacokinetic studies to analyze drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
作用机制
The mechanism of action of 3-Ethyladenine-d5 (hydroiodide) involves its incorporation into nucleic acids, where it can act as a tracer. The deuterium atoms in the compound allow for precise tracking and quantification in various biological and chemical processes. This helps in understanding the molecular targets and pathways involved in the metabolism and action of nucleic acids .
相似化合物的比较
Similar Compounds
3-Ethyladenine: The non-deuterated form of the compound.
3-Methyladenine: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
3-Ethyladenine-d5 (hydroiodide) is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for more accurate and sensitive detection in analytical studies, making it a valuable tool in various scientific fields .
属性
分子式 |
C7H10IN5 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC 名称 |
3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine;hydroiodide |
InChI |
InChI=1S/C7H9N5.HI/c1-2-12-4-11-6(8)5-7(12)10-3-9-5;/h3-4,8H,2H2,1H3,(H,9,10);1H/i1D3,2D2; |
InChI 键 |
AYKDNIUCEMWZBY-LUIAAVAXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=NC(=N)C2=C1N=CN2.I |
规范 SMILES |
CCN1C=NC(=N)C2=C1N=CN2.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


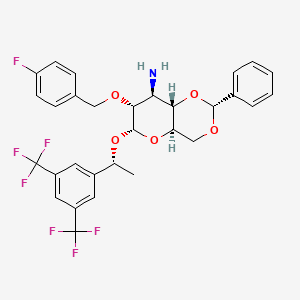
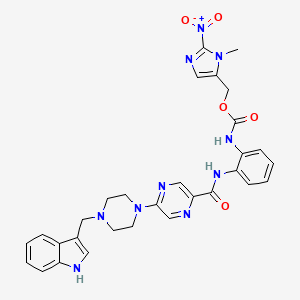
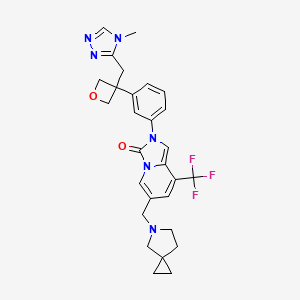
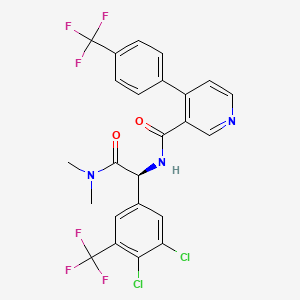
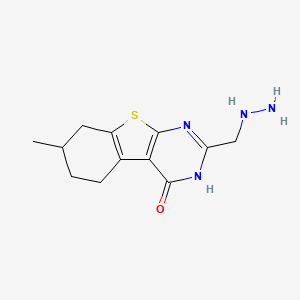
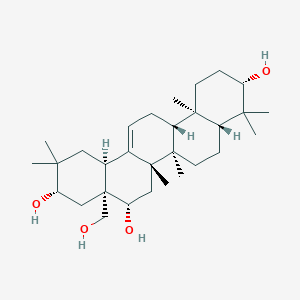
![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)
![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)
